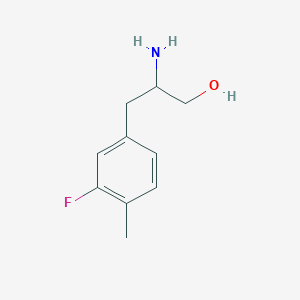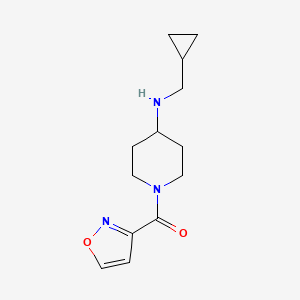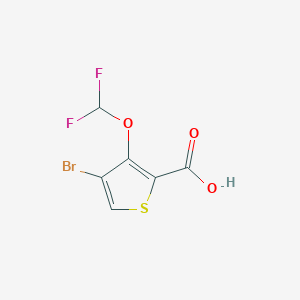
1-(Cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a cyclopropylmethyl group, a dioxaborolane moiety, and a dihydropyridinone core, making it an interesting subject for chemical research and development.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(Cyclopropylmethyl)-5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-Dihydro-pyridin-2-on umfasst typischerweise mehrere Schritte:
Bildung des Dihydropyridinon-Kerns: Dieser Schritt beginnt oft mit der Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen, um den Dihydropyridinonring zu bilden.
Einführung der Cyclopropylmethylgruppe: Dies kann durch Alkylierungsreaktionen erreicht werden, bei denen ein Cyclopropylmethylhalogenid in Gegenwart einer Base mit dem Dihydropyridinon-Zwischenprodukt reagiert.
Anfügen des Dioxaborolan-Rests: Dieser Schritt beinhaltet in der Regel eine Borylierungsreaktion, bei der ein geeignetes Borreagenz, wie z. B. Bis(pinacolato)diboron, unter Palladium-katalysierten Bedingungen verwendet wird, um den Dioxaborolan-Rest einzuführen.
Industrielle Produktionsverfahren
In einem industriellen Umfeld würde die Produktion dieser Verbindung wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlicher Reinigungstechniken und dem Recycling von Reagenzien umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
1-(Cyclopropylmethyl)-5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-Dihydro-pyridin-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu ändern, was möglicherweise zu verschiedenen Derivaten führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Die Bedingungen für Substitutionsreaktionen können stark variieren, aber häufige Reagenzien sind Halogenide, Säuren und Basen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion vollständig gesättigte Verbindungen ergeben könnte.
Wissenschaftliche Forschungsanwendungen
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden, insbesondere bei der Entwicklung neuer Materialien oder Katalysatoren.
Biologie: Die Verbindung kann als Sonde oder Ligand in biochemischen Studien dienen und dazu beitragen, die Funktion biologischer Makromoleküle aufzuklären.
Medizin: Seine einzigartige Struktur könnte es zu einem Kandidaten für die Medikamentenentwicklung machen, insbesondere bei der gezielten Ansprache spezifischer Enzyme oder Rezeptoren.
Industrie: Die Verbindung könnte bei der Herstellung von Spezialchemikalien oder als Zwischenprodukt bei der Synthese anderer wertvoller Verbindungen verwendet werden.
5. Wirkmechanismus
Der Mechanismus, durch den 1-(Cyclopropylmethyl)-5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-Dihydro-pyridin-2-on seine Wirkungen entfaltet, hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie könnte es beispielsweise mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Der Dioxaborolan-Rest könnte eine Rolle dabei spielen, diese Interaktionen zu erleichtern, indem er reversible kovalente Bindungen mit Zielmolekülen bildet.
Wirkmechanismus
The mechanism by which 1-(Cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one exerts its effects depends on its specific application. In medicinal chemistry, for example, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane moiety could play a role in facilitating these interactions by forming reversible covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(Cyclopropylmethyl)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol: Diese Verbindung teilt die Cyclopropylmethyl- und Dioxaborolan-Gruppen, hat aber einen Pyrazol-Kern anstelle eines Dihydropyridinons.
1-(Cyclopropylmethyl)-3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol: Ähnlich in der Struktur, aber mit einem Indol-Kern.
Einzigartigkeit
1-(Cyclopropylmethyl)-5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-Dihydro-pyridin-2-on ist aufgrund seiner Kombination eines Dihydropyridinon-Kerns mit einem Dioxaborolan-Rest einzigartig. Diese strukturelle Anordnung kann unterschiedliche chemische Eigenschaften und Reaktivität verleihen, was sie für bestimmte Anwendungen wertvoll macht, für die andere ähnliche Verbindungen möglicherweise nicht geeignet sind.
Eigenschaften
Molekularformel |
C15H22BNO3 |
|---|---|
Molekulargewicht |
275.15 g/mol |
IUPAC-Name |
1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(18)17(10-12)9-11-5-6-11/h7-8,10-11H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
AJKDYKYOSWINLQ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)





![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)




![5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12074472.png)

![Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate](/img/structure/B12074478.png)
